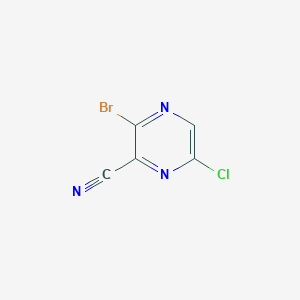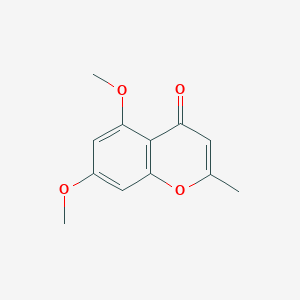
2-(Pyridin-2-yl)-2H-isoindole-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Pyridin-2-yl)-2H-isoindole-1-carbonitrile is a heterocyclic compound that features both pyridine and isoindole moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-yl)-2H-isoindole-1-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with phthalic anhydride, followed by cyclization and dehydration steps. The reaction conditions often involve the use of solvents like toluene and catalysts such as acetic acid.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
2-(Pyridin-2-yl)-2H-isoindole-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and isoindole rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, alkylating agents, and nucleophiles under appropriate conditions.
Major Products
Oxidation: N-oxides of the pyridine or isoindole rings.
Reduction: Amines derived from the nitrile group.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2-(Pyridin-2-yl)-2H-isoindole-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Used in the development of materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-(Pyridin-2-yl)-2H-isoindole-1-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyridine and isoindole moieties can participate in hydrogen bonding, π-π stacking, and other interactions with biological molecules.
類似化合物との比較
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Similar in structure but with a pyrimidine ring instead of isoindole.
2-(Pyridin-2-yl)aniline: Contains an aniline group instead of isoindole.
2-(Pyridin-2-yl)quinoline: Features a quinoline ring instead of isoindole.
Uniqueness
2-(Pyridin-2-yl)-2H-isoindole-1-carbonitrile is unique due to the combination of pyridine and isoindole rings, which can confer distinct electronic and steric properties. This uniqueness makes it a valuable scaffold in the design of new compounds with potential biological and material applications.
特性
CAS番号 |
112513-69-6 |
|---|---|
分子式 |
C14H9N3 |
分子量 |
219.24 g/mol |
IUPAC名 |
2-pyridin-2-ylisoindole-1-carbonitrile |
InChI |
InChI=1S/C14H9N3/c15-9-13-12-6-2-1-5-11(12)10-17(13)14-7-3-4-8-16-14/h1-8,10H |
InChIキー |
FXRBRIOPQOWEIF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)N2C=C3C=CC=CC3=C2C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-(6-methylimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B11887464.png)

![Methyl 2-propan-2-yl-[1,3]oxazolo[4,5-c]pyridine-4-carboxylate](/img/structure/B11887489.png)
![3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one](/img/structure/B11887491.png)










